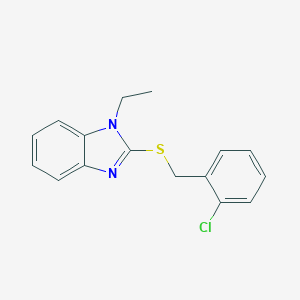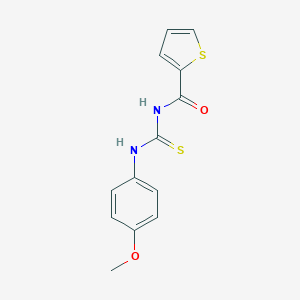
2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The compound features a benzimidazole core with a 2-(2-chlorobenzylthio) and 1-ethyl substitution, which may contribute to its unique pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(2-chlorobenzylthio)-1-ethyl-benzimidazole, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 2-(2-chlorobenzylthio)benzimidazole.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 2-chlorobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzimidazole, 2-(2-chlorobenzylthio)-1-ethyl- involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the enzyme topoisomerase, which is essential for DNA replication in cancer cells, thereby preventing their proliferation. Additionally, it can interact with microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
2-Mercapto benzimidazole: Known for its antiviral and anticancer properties.
2-(2-Methylbenzylthio)benzimidazole: Similar structure but with a methyl group instead of chlorine, showing different biological activities.
1-Ethyl-2-mercapto benzimidazole: Similar structure but with a mercapto group, used in different therapeutic applications.
Uniqueness: 2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide is unique due to the presence of both the 2-(2-chlorobenzylthio) and 1-ethyl groups, which may enhance its biological activity and specificity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C16H15ClN2S |
|---|---|
Molecular Weight |
302.8g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-ethylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2S/c1-2-19-15-10-6-5-9-14(15)18-16(19)20-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 |
InChI Key |
AJGFJKPEPAPHEW-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B397992.png)
![2-{3-allyl-2-[(2-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-mesitylacetamide](/img/structure/B397993.png)
![2-[3-allyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B397996.png)
![2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B397998.png)
![2-{3-ethyl-2-[(9-ethyl-9H-carbazol-3-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-iodophenyl)acetamide](/img/structure/B397999.png)
![2-{2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B398001.png)

![N-(5-chloro-2-methylphenyl)-2-{3-ethyl-2-[(9-ethyl-9H-carbazol-3-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398003.png)
![2-[3-cyclopentyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide](/img/structure/B398004.png)

![1-[1-(adamantan-1-yl)ethyl]-3-benzoylthiourea](/img/structure/B398006.png)
![N-[(4-chloro-2-fluorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B398008.png)
![N-[4-(dimethylamino)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B398014.png)

